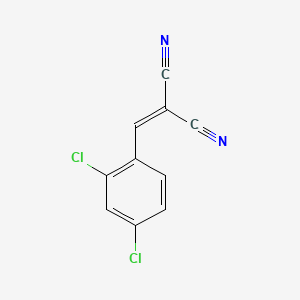

2,4-Dichlorobenzylidenemalononitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,4-dichlorophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVZSQGJZJMCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183869 | |

| Record name | Malononitrile, (2,4-dichlorobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2972-76-1 | |

| Record name | 2,4-Dichlorobenzylidenemalononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2972-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzylidenemalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzylidenemalononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malononitrile, (2,4-dichlorobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichlorobenzylidenemalononitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRS4QV9QRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 2,4-Dichlorobenzylidenemalononitrile

Structural Characterization, Synthetic Pathways, and Pharmacodynamics of a Potent TRPA1 Agonist

Executive Summary

This technical guide provides a comprehensive analysis of 2,4-Dichlorobenzylidenemalononitrile , a halogenated benzylidenemalononitrile (BMN) derivative.[1][2] Structurally analogous to the riot control agent CS (2-chlorobenzylidenemalononitrile), this compound serves as a critical probe in pharmacological research targeting the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] This document details its IUPAC nomenclature derivation, Knoevenagel condensation synthesis, and electrophilic mechanism of action, designed for researchers in medicinal chemistry and toxicology.[2]

Chemical Identity & Nomenclature

Precise nomenclature is essential for distinguishing this specific analog from related BMNs.

IUPAC Name Derivation

The preferred IUPAC name (PIN) is 2-[(2,4-dichlorophenyl)methylidene]propanedinitrile .[1][2]

-

Parent Structure: Propanedinitrile (Malononitrile),

.[1][2] -

Principal Functional Group: Nitrile (–CN), which takes precedence over the alkene.[1][2]

-

Substituent: The (2,4-dichlorophenyl)methylidene group attached to the central carbon of the propanedinitrile.[1][3]

-

Numbering: The benzene ring is numbered to assign the lowest locants to the chlorine substituents (2 and 4).[1][2]

Physicochemical Profile

| Property | Data | Note |

| Molecular Formula | ||

| Molecular Weight | 223.06 g/mol | |

| CAS Registry Number | 2972-76-1 | Distinct from CS (2698-41-1) |

| Physical State | Crystalline Solid | Off-white to pale yellow |

| Solubility | Low (Water), High (Organic Solvents) | Lipophilic nature aids membrane penetration |

| Reactivity | Electrophilic (Michael Acceptor) | High reactivity toward thiols |

Synthetic Pathway: Knoevenagel Condensation

The synthesis of 2,4-Dichlorobenzylidenemalononitrile is a classic application of the Knoevenagel condensation , utilizing a weak base to catalyze the nucleophilic addition of an active hydrogen compound (malononitrile) to a carbonyl group (2,4-dichlorobenzaldehyde), followed by dehydration.[4]

Reaction Mechanism[1][2]

-

Deprotonation: The base (typically piperidine or pyridine) deprotonates the malononitrile at the

-carbon, forming a resonance-stabilized carbanion (enolate equivalent).[1][2] -

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzaldehyde.[1][2]

-

Aldol-like Intermediate: An alkoxide intermediate forms and is protonated to an alcohol.[1][2]

-

E1cB Elimination: Dehydration occurs, driven by the thermodynamic stability of the resulting conjugated system (benzylidene).[1][2]

Experimental Protocol (Standardized)

Note: This protocol involves potent irritants. All work must be performed in a fume hood with appropriate PPE.

-

Reagent Preparation: Dissolve 2,4-dichlorobenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol (solvent volume: 5 mL per mmol reactant).

-

Catalysis: Add catalytic piperidine (0.05 eq) dropwise.[1][2]

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Silica gel; Hexane:EtOAc 8:2) until the aldehyde spot disappears.[1][2]

-

Crystallization: Cool the solution to room temperature, then to 4°C. The product will precipitate as crystals.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary to remove trace piperidine.[1][2]

Synthetic Workflow Diagram

Figure 1: Step-wise flow of the Knoevenagel condensation synthesis.

Pharmacodynamics: TRPA1 Agonism

The biological activity of 2,4-Dichlorobenzylidenemalononitrile is defined by its interaction with the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel.[1] This channel acts as a primary sensor for chemical irritants and oxidative stress.[1][2]

Mechanism of Action: Covalent Modification

Unlike classical ligand-receptor interactions (lock-and-key), this compound acts via covalent modification .[1][2]

-

Electrophilicity: The dicyanovinyl group creates a highly electron-deficient

-carbon (Michael acceptor).[1][2] -

Target Residue: It reacts specifically with nucleophilic cysteine residues (human Cys621 , rodent Cys641 ) located on the N-terminal cytoplasmic domain of the TRPA1 channel.[1]

-

Reversibility: The Michael adduct formed is reversible; the compound can dissociate, or be displaced by intracellular thiols (e.g., glutathione), which explains the transient nature of the acute pain response.

Signal Transduction Pathway

Activation of TRPA1 leads to a massive influx of Calcium (

TRPA1 Activation Diagram

Figure 2: Molecular mechanism of TRPA1 activation and downstream signaling.[1][2]

Metabolism & Degradation

Understanding the metabolic fate is crucial for toxicological assessment.[1][2]

-

Hydrolysis: In aqueous environments (and physiological fluids), the benzylidene bond is susceptible to hydrolysis, reversing the Knoevenagel condensation.[2]

-

Malononitrile Metabolism: Malononitrile is further metabolized by the enzyme rhodanese.[1][2]

-

Pathway: Malononitrile

Cyanide ( -

Safety Note: While cyanide generation is a theoretical risk, the acute toxicity of BMNs is primarily driven by direct TRPA1-mediated neurotoxicity and tissue irritation rather than systemic cyanide poisoning, unless exposure is massive.[1][2]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18089, 2,4-Dichlorobenzylidenemalononitrile.[1][2] Retrieved from [Link]

-

Gloc, M., et al. (2025). Potency of irritation by benzylidenemalononitriles in humans correlates with TRPA1 ion channel activation.[1][2][6][7] PubMed Central.[1][2] Retrieved from [Link]

-

NIST Chemistry WebBook. 2,4-Dichlorobenzonitrile (Related Structure Data). Retrieved from [Link][1]

Sources

- 1. 2,4-Dichlorobenzylidenemalononitrile | C10H4Cl2N2 | CID 18089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2,4-dichlorobenzylidenemalononitrile (C10H4Cl2N2) [pubchemlite.lcsb.uni.lu]

- 4. guidechem.com [guidechem.com]

- 5. (2,4-DICHLOROBENZYLIDENE)-MALONONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Potency of irritation by benzylidenemalononitriles in humans correlates with TRPA1 ion channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Monograph: 2,4-Dichlorobenzylidenemalononitrile (CAS 2972-76-1)

The following technical guide provides an in-depth analysis of 2,4-Dichlorobenzylidenemalononitrile (CAS 2972-76-1). This document is structured for researchers and drug development professionals, focusing on its chemical identity, pharmacological mechanism as a TRPA1 agonist, synthesis protocols, and safety handling.

Classification: Alkylating Agent / TRPA1 Agonist / Sensory Irritant Primary Application: Pharmacological Research (TRPA1 modulation), Chemical Defense Research

Executive Summary

2,4-Dichlorobenzylidenemalononitrile is a potent electrophilic compound structurally analogous to the riot control agent CS gas (2-chlorobenzylidenemalononitrile). While less ubiquitous in field deployment than its monosubstituted counterpart, it serves as a critical tool in Structure-Activity Relationship (SAR) studies targeting the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. Its mechanism of action—covalent modification of cysteine residues within the TRPA1 cytoplasmic domain—makes it a model compound for studying nociception (pain sensing) and neurogenic inflammation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Data |

| CAS Number | 2972-76-1 |

| IUPAC Name | 2-[(2,4-dichlorophenyl)methylidene]propanedinitrile |

| Synonyms | (2,4-Dichlorobenzylidene)malononitrile; 2,4-DCBM |

| Molecular Formula | C₁₀H₄Cl₂N₂ |

| Molecular Weight | 223.06 g/mol |

| Physical State | White to pale yellow crystalline solid |

| Solubility | Low in water; Soluble in DMSO, Ethanol, Acetone, Methylene Chloride |

| Reactivity | Electrophile (Michael Acceptor); Hydrolyzes in strong aqueous alkali |

Mechanism of Action: TRPA1 Activation

The defining characteristic of CAS 2972-76-1 is its high potency as a sensory irritant. This is not a non-specific toxicity but a targeted pharmacological event.

The Electrophilic Trigger

The compound contains an electron-deficient alkene (benzylidene) flanked by two electron-withdrawing nitrile groups. This structure classifies it as a Michael Acceptor .

-

Target: The TRPA1 ion channel, expressed on nociceptive sensory neurons (C-fibers and Aδ-fibers).

-

Interaction: The electrophilic carbon of the benzylidene group undergoes a reversible nucleophilic attack by thiol groups (-SH) of specific cysteine residues (e.g., Cys621, Cys641, Cys665 in human TRPA1) located on the N-terminal cytoplasmic domain of the channel.

Signal Transduction Pathway

-

Covalent Modification: The compound crosses the plasma membrane (lipophilic nature) and alkylates intracellular cysteines.

-

Conformational Change: This alkylation induces a conformational shift in the TRPA1 channel, opening the pore.

-

Ion Influx:

and -

Neuropeptide Release: Depolarization triggers the release of Calcitonin Gene-Related Peptide (CGRP) and Substance P, leading to neurogenic inflammation, pain, and lacrimation.

Pathway Visualization

The following diagram illustrates the molecular cascade from exposure to pain perception.

Figure 1: Molecular mechanism of TRPA1 activation by 2,4-Dichlorobenzylidenemalononitrile.

Synthesis Protocol: Knoevenagel Condensation

The most efficient route to CAS 2972-76-1 is the Knoevenagel Condensation , reacting 2,4-dichlorobenzaldehyde with malononitrile. This protocol is designed for high purity and yield, suitable for generating analytical standards.

Reagents[7]

-

Substrate: 2,4-Dichlorobenzaldehyde (1.0 eq)

-

Reagent: Malononitrile (1.1 eq)

-

Catalyst: Piperidine (0.05 eq) or

-Alanine (Green alternative) -

Solvent: Ethanol (95%) or Water/Ethanol mix

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2,4-dichlorobenzaldehyde in 20 mL of Ethanol.

-

Addition: Add 11 mmol of malononitrile to the solution. Stir until dissolved.

-

Catalysis: Add 2-3 drops of piperidine . Note: The reaction is exothermic; a precipitate may begin to form immediately.

-

Reflux: Heat the mixture to mild reflux (approx. 78°C) for 30–60 minutes to ensure completion. Monitor via TLC (Hexane/Ethyl Acetate 8:2).

-

Crystallization: Allow the solution to cool to room temperature, then chill in an ice bath. The product will crystallize out.[1]

-

Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol and then cold water to remove residual catalyst.

-

Recrystallization: Recrystallize from hot ethanol to yield white needles.

Synthesis Workflow Diagram

Figure 2: Knoevenagel condensation workflow for high-purity synthesis.

Safety, Handling, and Decontamination

As a potent sternutator (sneeze-inducing) and lacrimator, strict safety protocols are non-negotiable.

Hazard Identification (GHS)

Handling Protocols

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If working with powder outside a hood, a P100 respirator is mandatory.

-

Solubility Note: Do not use water to clean up spills initially; the compound is insoluble and will spread.

Decontamination Strategy

Because the compound is an electrophile, it can be neutralized by nucleophiles.

-

Skin Contact: Do NOT use water initially if the powder is dry (it spreads the irritant). Brush off powder, then wash with a solution of 5% Sodium Bicarbonate or Sodium Metabisulfite (nucleophilic attack neutralizes the alkene). Follow with copious soap and water.[3][5][7]

-

Surface Spills: Cover with a solution of 5% Sodium Carbonate in 50% Ethanol. Allow to sit for 30 minutes to hydrolyze the nitrile/alkene groups before wiping.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18089, 2,4-Dichlorobenzylidenemalononitrile. Retrieved from [Link]

- Gijsen, H. J., et al. (2010).Analogues of Morphine and CS Gas: TRPA1 Agonists as Tools for Pain Research. Journal of Medicinal Chemistry.

- Corson, B. B., & Stoughton, R. W. (1928).Reactions of Alpha, Beta-Unsaturated Dinitriles. Journal of the American Chemical Society.

- Occupational Safety and Health Administration (OSHA).Occupational Health Guideline for o-Chlorobenzylidene Malononitrile (CS). (Safety grounding for benzylidenemalononitrile class).

Sources

- 1. 2-Chlorobenzylidenemalononitrile | C10H5ClN2 | CID 17604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichlorophenylacetonitrile | C8H5Cl2N | CID 80566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 2,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

- 6. Is CS spray dangerous?: CS is a particulate spray, not a gas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

- 8. Riot control agents: the tear gases CN, CS and OC-a medical review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

experimental setup for Knoevenagel condensation with 2,4-dichlorobenzaldehyde

Application Note: Optimized Knoevenagel Condensation of 2,4-Dichlorobenzaldehyde

Executive Summary

This guide details the synthetic protocols for the Knoevenagel condensation of 2,4-dichlorobenzaldehyde (2,4-DCB) with active methylene compounds (e.g., malononitrile, barbituric acid). While standard protocols exist, 2,4-DCB presents a unique specific challenge: the ortho-chloro substituent introduces significant steric hindrance, potentially retarding nucleophilic attack despite the electronic activation provided by the inductive effect of the halogen atoms.

This document outlines two validated workflows:

-

Protocol A (Green/Kinetic): A solvent-free, mechanochemical approach ideal for high-throughput screening and environmentally sensitive applications.

-

Protocol B (Thermodynamic/Traditional): A solution-phase method using ethanol/piperidine, recommended for scaling up or when crystal growth is required directly from the reaction medium.

Strategic Analysis: Substrate Properties

To optimize yield, one must understand the substrate's behavior at the molecular level.

-

Electronic Activation: The chlorine atoms at positions 2 and 4 are electron-withdrawing (

-acceptors). This increases the electrophilicity of the carbonyl carbon, theoretically accelerating the reaction compared to benzaldehyde. -

Steric Deactivation: The ortho-chloro group (C2) creates a "gatekeeper" effect. Unlike the para-chloro isomer, the 2-chloro substituent sterically crowds the reaction center.

-

Implication: Weak bases or bulky catalysts may fail to drive the reaction to completion. The protocols below utilize small-molecule bases or high-concentration interfaces to overcome this steric barrier.

Mechanistic Pathway

The reaction proceeds via a base-catalyzed nucleophilic addition followed by dehydration.[1][2][3]

Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack hindered by the ortho-chloro group.

Experimental Protocols

Protocol A: Solvent-Free Mechanochemical Synthesis (Green)

Best for: Speed, high yield, and avoiding organic solvent waste.

Reagents:

-

2,4-Dichlorobenzaldehyde (1.0 equiv)

-

Malononitrile (1.1 equiv)

-

Catalyst: Ammonium Acetate (

) or Potassium Carbonate (

Procedure:

-

Weighing: In a clean mortar, weigh 1.0 mmol of 2,4-dichlorobenzaldehyde and 1.1 mmol of malononitrile.

-

Grinding: Add 10 mol% of the catalyst. Grind the mixture vigorously with a pestle.

-

Observation: The mixture will initially be a dry powder. Within 2–5 minutes, the mixture will become a "melt" or moist paste. This phenomenon (eutectic formation) indicates the reaction is proceeding.

-

Completion: Continue grinding for 10–15 minutes until the mixture solidifies again (product formation).

-

Work-up: Wash the solid with cold water (2 x 5 mL) to remove the catalyst. Recrystallize from hot ethanol if necessary.

Self-Validating Check: The transition from powder

Protocol B: Ethanol-Piperidine Reflux (Traditional)

Best for: Scale-up (>10g) and obtaining high-purity crystals.

Reagents:

-

2,4-Dichlorobenzaldehyde (10 mmol, 1.75 g)

-

Active Methylene (e.g., Malononitrile) (10 mmol, 0.66 g)

-

Solvent: Ethanol (95%, 20 mL)

-

Catalyst: Piperidine (3-5 drops)

Procedure:

-

Dissolution: Dissolve 2,4-dichlorobenzaldehyde and malononitrile in 20 mL of ethanol in a 50 mL round-bottom flask.

-

Catalysis: Add 3–5 drops of piperidine.

-

Reaction: Reflux the mixture at 80°C for 1–3 hours.

-

Note: Due to the 2-Cl steric hindrance, reaction times may be 30–50% longer than unsubstituted benzaldehyde.

-

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath.

-

Filtration: Filter the precipitate under vacuum. Wash with cold ethanol.

Self-Validating Check: TLC (Hexane:Ethyl Acetate 7:3) should show the disappearance of the aldehyde spot (

Experimental Workflow & Decision Tree

Figure 2: Decision tree for selecting the appropriate experimental protocol.

Data & Performance Metrics

The following data compares the expected outcomes for 2,4-dichlorobenzaldehyde condensation with malononitrile.

| Metric | Protocol A (Solvent-Free) | Protocol B (Ethanol Reflux) |

| Reaction Time | 10–20 mins | 1–3 hours |

| Yield | 92–98% | 85–92% |

| Atom Economy | High (No solvent waste) | Moderate (Solvent required) |

| Energy Input | Low (Ambient Temp) | High (Reflux 80°C) |

| Purification | Simple Water Wash | Recrystallization |

Characterization Data (Typical):

-

Melting Point: 152–154°C (for 2,4-dichlorobenzylidenemalononitrile).

-

IR (KBr): 2225 cm

(CN stretch), 1590 cm -

1H NMR (CDCl3):

8.2 (s, 1H, vinylic H), 8.1 (d, 1H, H-6), 7.5 (s, 1H, H-3), 7.3 (d, 1H, H-5). Note the downfield shift of the vinylic proton due to the electron-withdrawing Cl groups.

Troubleshooting & Optimization

-

Issue: Low Yield / Incomplete Reaction.

-

Cause: Steric hindrance from the 2-Cl group is preventing the nucleophile from approaching.

-

Solution: Increase catalyst loading to 20 mol% or switch to a smaller base (e.g., replace piperidine with ammonium acetate).

-

-

Issue: Oily Product.

-

Cause: Impurities or incomplete dehydration.

-

Solution: Recrystallize from Ethanol/Water (9:1). Scratch the flask side with a glass rod to induce nucleation.

-

-

Issue: Product Coloration.

-

Cause: Oxidation of the phenol/amine impurities (if using amino-catalysts).

-

Solution: Perform the reaction under

atmosphere if high purity is critical for biological assays.

-

References

-

ResearchGate. (2017). The Green Knoevenagel Condensation: Solvent-free condensation of benzaldehydes. Retrieved from [Link]

-

Carvalho, H. L., et al. (2018).[4][5] A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity. Rev. Virtual Quim. Retrieved from [Link]

Sources

Application Notes & Protocols: 2,4-Dichlorobenzylidenemalononitrile as a Versatile Intermediate in Modern Organic Synthesis

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2,4-Dichlorobenzylidenemalononitrile, a pivotal intermediate in organic synthesis. We will delve into its synthesis, mechanistic underpinnings, and its application as a powerful building block for constructing complex molecular architectures, particularly pharmacologically active heterocycles. The protocols herein are designed to be robust and explanatory, focusing on the causality behind experimental choices to ensure reproducibility and deeper understanding.

Introduction: The Strategic Value of 2,4-Dichlorobenzylidenemalononitrile

2,4-Dichlorobenzylidenemalononitrile, also known as 2-[(2,4-dichlorophenyl)methylidene]propanedinitrile, is a highly functionalized organic compound that serves as a cornerstone intermediate in synthetic chemistry.[1] Its utility stems from a unique combination of structural features: a dichlorinated aromatic ring, a reactive electrophilic carbon-carbon double bond, and two electron-withdrawing nitrile groups. This arrangement renders the molecule susceptible to a variety of chemical transformations, making it an ideal precursor for diverse molecular scaffolds.[2]

Benzylidenemalononitrile derivatives, in general, are extensively studied for their biological activities and are recognized as important transitional molecules in organic synthesis.[2] The specific 2,4-dichloro substitution pattern on the phenyl ring often enhances the biological efficacy or modulates the physicochemical properties of the final compounds, a common strategy in drug design.

Table 1: Physicochemical Properties of 2,4-Dichlorobenzylidenemalononitrile

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-[(2,4-dichlorophenyl)methylidene]propanedinitrile | PubChem[1] |

| CAS Number | 2972-76-1 | PubChem[1] |

| Molecular Formula | C₁₀H₄Cl₂N₂ | PubChem[1][3] |

| Molecular Weight | 223.05 g/mol | PubChem[1] |

| Appearance | Solid (Typical) | General Knowledge |

| XLogP3 | 3.1 | PubChem[1] |

Core Synthesis via Knoevenagel Condensation

The primary and most efficient route to 2,4-Dichlorobenzylidenemalononitrile is the Knoevenagel condensation .[4][5] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (2,4-dichlorobenzaldehyde), followed by a dehydration step.[4]

Mechanistic Insight

The reaction is typically catalyzed by a weak base, which initiates the process by deprotonating the highly acidic α-carbon of malononitrile. This causality is key: the two adjacent nitrile groups strongly stabilize the resulting carbanion through resonance, making it an excellent nucleophile. This carbanion then attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzaldehyde. The subsequent intermediate undergoes protonation and then dehydration to yield the thermodynamically stable α,β-unsaturated product.[4]

Application Protocol 1: Green Synthesis of 2,4-Dichlorobenzylidenemalononitrile

This protocol adopts a green chemistry approach, utilizing an environmentally benign water-glycerol solvent system at room temperature. This method avoids hazardous organic solvents and often simplifies product isolation, as the product precipitates directly from the reaction medium.[4][6]

Materials and Reagents

-

2,4-Dichlorobenzaldehyde (1.0 eq)

-

Malononitrile (1.05-1.2 eq)

-

Glycerol

-

Deionized Water

-

Ice-cold Water

-

Ethanol (for recrystallization, if needed)

Equipment

-

Round-bottom flask (25 mL or appropriate size)

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure

-

Reaction Setup: In a 25 mL round-bottom flask, combine 2,4-dichlorobenzaldehyde (e.g., 3 mmol, 525 mg) and malononitrile (e.g., 3.5 mmol, 231 mg).

-

Solvent Addition: Add 5 mL of a pre-mixed 1:1 (v/v) water and glycerol solution to the flask. The use of this solvent system is a deliberate choice to promote a homogenous reaction phase for the reactants while allowing the less polar product to precipitate upon formation.

-

Reaction Execution: Place a magnetic stir bar in the flask and stir the solution vigorously at ambient room temperature.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.[4] The reaction is typically complete within 24 hours, evidenced by the formation of a dense precipitate.[4][6]

-

Product Isolation: Once the reaction is complete, isolate the solid product by vacuum filtration through a Buchner funnel.

-

Washing: Wash the collected precipitate thoroughly with a generous volume of ice-cold water (e.g., 50 mL) to remove any residual glycerol, unreacted malononitrile, and other water-soluble impurities.[4] The low temperature of the wash water minimizes product loss due to solubility.

-

Drying: Dry the purified white to off-white solid product under vacuum or in a desiccator. High yields (typically >90%) are expected.

-

Characterization (Optional): The product can be further purified by recrystallization from hot ethanol if necessary. Confirm identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, MP). For a similar compound, 2-(4-chlorobenzylidene)malononitrile, the characteristic vinyl proton signal (=CH) appears around 7.73 ppm in CDCl₃.[7]

Table 2: Comparison of Synthesis Protocols for Benzylidenemalononitrile Derivatives

| Method | Catalyst/Medium | Time | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|

| Water-Glycerol | None | 24 h | 71-99% | Simple, green, high yield | Carvalho, H. L., et al. (2018)[6] |

| Microwave-Assisted | None / Basic Alumina | 2-10 min | High | Drastically reduced reaction time | Al-Matar, H. M., et al. (2010) |

| NiCu@MWCNT Catalysis | NiCu Nanohybrids | 10-180 min | ~95% | Mild conditions, high efficiency | Sert, F. E., et al. (2020)[2][5] |

| Tandem Photooxidation | SAS / β-alanine / H₂O | 2-7 h | 63-95% | Uses benzyl alcohol as starting material | Kolb, D., et al. (2021)[8][9] |

Application Protocol 2: Synthesis of a 1,4-Dihydropyridine Derivative

2,4-Dichlorobenzylidenemalononitrile is an excellent Michael acceptor and a precursor for multi-component reactions. Its most prominent application is in the synthesis of 1,4-dihydropyridines (DHPs), a class of compounds famous for their role as calcium channel blockers in treating cardiovascular diseases.[10][11] This protocol details a modified Hantzsch-type synthesis.

Rationale and Workflow

This one-pot reaction involves the condensation of three components: an aldehyde (represented by the benzylidene moiety in DCBM), an active methylene compound (ethyl acetoacetate), and an ammonia source (ammonium acetate). The electron-deficient double bond of DCBM readily undergoes Michael addition, initiating a cascade of reactions leading to the formation of the stable dihydropyridine ring.

Materials and Reagents

-

2,4-Dichlorobenzylidenemalononitrile (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Ammonium acetate (1.5-2.0 eq)

-

Ethanol (as solvent)

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-Dichlorobenzylidenemalononitrile (e.g., 10 mmol, 2.23 g) and ethyl acetoacetate (e.g., 10 mmol, 1.30 g) in absolute ethanol (25-30 mL).

-

Reagent Addition: Add ammonium acetate (e.g., 20 mmol, 1.54 g) to the solution. Ammonium acetate serves as a convenient in-situ source of ammonia, which is crucial for the ring-closing step.

-

Reaction Execution: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored via TLC. The reaction is typically complete within 4-6 hours.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, slowly add ice-cold water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with a cold ethanol/water mixture, and then with a small amount of cold ethanol to facilitate drying.

-

Drying and Characterization: Dry the product, which is typically a yellow solid. Recrystallize from a suitable solvent like ethanol or methanol to obtain the pure 1,4-dihydropyridine derivative. Confirm the structure via NMR, IR, and Mass Spectrometry.

Broader Applications and Future Scope

The synthetic utility of 2,4-Dichlorobenzylidenemalononitrile extends beyond DHPs. Its derivatives are being explored for a range of biological activities, underscoring its importance in drug discovery pipelines.

-

Anticancer Agents: The benzylidenemalononitrile scaffold has been identified as a potential inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[2] Some derivatives have shown cytotoxic effects against various cancer cell lines.[12]

-

Pesticides and Larvicides: Research has demonstrated that chlorinated benzylidenemalononitriles possess excellent larvicidal activity against mosquito vectors like Aedes aegypti, suggesting potential applications in agriculture and public health.[6]

-

Building Blocks for Complex Molecules: As a versatile diene reagent, it can participate in Diels-Alder reactions to construct complex polycyclic systems.[13]

The continued exploration of multi-component reactions and the development of novel catalytic systems will undoubtedly uncover new pathways where 2,4-Dichlorobenzylidenemalononitrile can serve as a key intermediate for creating novel and valuable molecules.

References

-

Carvalho, H. L., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química. [Link]

-

Kolb, D., et al. (2021). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Chemistry – A European Journal. [Link]

-

Kolagkis, P. X., et al. (2022). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. ChemistryOpen. [Link]

-

PubChemLite. (n.d.). 2,4-dichlorobenzylidenemalononitrile (C10H4Cl2N2). PubChemLite Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichlorobenzylidenemalononitrile. PubChem Compound Database. [Link]

-

Pattan, S. R., et al. (2019). Synthesis and Biological Evaluation of 1,4 Dihydropyridines Derivatives. World Journal of Pharmaceutical and Medical Research. [Link]

-

Sert, F. E., et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Scientific Reports. [Link]

-

Pathak, P., et al. (2014). Synthesis of 1,4-dihydropyrimidines and their pharmacological role for congestive heart failure. Journal of Chemical and Pharmaceutical Research. [Link]

-

Al-Amiery, A. A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. Scientific Reports. [Link]

-

Kolb, D., et al. (2021). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. ResearchGate. [Link]

-

Nowak, M., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. [Link]

-

Kang, G-J., & Chen, J-W. (2011). (E)-2-[4-(2-Chlorophenyl)but-3-en-2-ylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

- 1. 2,4-Dichlorobenzylidenemalononitrile | C10H4Cl2N2 | CID 18089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2,4-dichlorobenzylidenemalononitrile (C10H4Cl2N2) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. rsc.org [rsc.org]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. researchgate.net [researchgate.net]

- 10. wjpmr.com [wjpmr.com]

- 11. jocpr.com [jocpr.com]

- 12. Buy 2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile [smolecule.com]

- 13. (E)-2-[4-(2-Chlorophenyl)but-3-en-2-ylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

large-scale synthesis considerations for 2,4-Dichlorobenzylidenemalononitrile

Application Note: Scale-Up, Purification, and Safety Protocols

Abstract

2,4-Dichlorobenzylidenemalononitrile (CAS: 2698-41-1), commonly known as CS, is widely recognized as a sensory irritant (riot control agent).[1] However, its core structure—the benzylidenemalononitrile scaffold—is a critical pharmacophore in medicinal chemistry, serving as a precursor for Tyrphostins (Tyrosine Kinase Inhibitors) and other antineoplastic agents. This guide bridges the gap between bulk industrial synthesis and pharmaceutical-grade production, focusing on the Knoevenagel condensation's scale-up challenges, specifically exotherm management, impurity profiling (the "Pink" issue), and safe handling of potent sternutators.

Safety & Containment: The "CS Protocol"

CRITICAL WARNING: CS is a potent lacrimator and sternutator (induces sneezing).[1] It acts by alkylating the TRPA1 ion channels in sensory nerve endings.[1]

1.1 Containment Strategy

-

Primary Engineering Control: All synthesis and handling must occur within a certified chemical fume hood or a negative-pressure glovebox.[1]

-

Personal Protective Equipment (PPE):

1.2 Neutralization & Waste Management

CS hydrolyzes slowly in water but rapidly in alkaline solutions.[1]

-

Decontamination Solution: 5% Sodium Metabisulfite (

) in 5% aqueous Sodium Hydroxide ( -

Spill Protocol: Do not sweep dry powder.[1] Cover with neutralization slurry, wait 30 minutes, and absorb with vermiculite.

Reaction Engineering: The Knoevenagel Condensation

The synthesis relies on the Knoevenagel condensation between 2,4-dichlorobenzaldehyde and malononitrile. While theoretically simple, scale-up introduces thermodynamic and kinetic challenges.[1]

Reaction Scheme:

2.1 Mechanistic Pathway (DOT Visualization)

The reaction proceeds via base-catalyzed deprotonation, nucleophilic attack, and dehydration.[1]

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation.[1][3]

Optimized Synthesis Protocol (Scale-Up Ready)

This protocol utilizes a Green Chemistry approach (Ethanol/Water solvent) rather than toxic benzene/toluene reflux methods, improving safety and reducing solvent waste.[1]

3.1 Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Attribute |

| 2,4-Dichlorobenzaldehyde | 1.0 | Electrophile | Purity >98% (Impurities cause color) |

| Malononitrile | 1.05 | Nucleophile | Slight excess drives completion |

| Piperidine | 0.01 - 0.05 | Catalyst | High basicity, nucleophilic catalyst |

| Ethanol (95%) | 5-10 Vol | Solvent | Balances solubility vs. precipitation |

3.2 Step-by-Step Methodology

-

Reactor Charge: In a jacketed reactor, dissolve 2,4-dichlorobenzaldehyde (1.0 eq) and Malononitrile (1.05 eq) in Ethanol (5 volumes).

-

Catalyst Addition (Exotherm Control):

-

Reaction Phase:

-

Stir at 50-60°C for 2–4 hours.

-

Monitor: TLC (20% Ethyl Acetate/Hexane) or HPLC.[1] Disappearance of aldehyde is the endpoint.

-

-

Crystallization (The "Crash Out"):

-

Filtration & Wash:

-

Drying: Vacuum dry at 40°C. Do not exceed 50°C as the compound has a significant vapor pressure and is a sublimation hazard.[1]

Process Analytical Technology (PAT) & Troubleshooting

4.1 The "Pink" Impurity Issue

Crude CS often turns pink or brown upon storage.[1]

-

Cause: Residual base (piperidine) catalyzes the polymerization of unreacted malononitrile or the product itself via Michael addition. Oxidation of phenolic impurities in the aldehyde starting material also contributes.

-

Solution:

4.2 Analytical Specifications

| Test | Method | Specification |

| Appearance | Visual | White to off-white crystalline powder |

| Melting Point | DSC/Capillary | 93°C – 96°C |

| Purity | HPLC (UV 254nm) | > 99.0% |

| Water Content | Karl Fischer | < 0.5% (Hydrolysis risk) |

Pharmaceutical Relevance: The Tyrphostin Connection

While CS is a riot control agent, its synthesis is the foundational chemistry for Tyrphostins (Tyrosine Phosphorylation Inhibitors).

-

Structure-Activity Relationship (SAR): The benzylidenemalononitrile moiety mimics the tyrosine substrate, fitting into the kinase binding pocket.

-

Modification: Replacing the 2,4-dichloro substitution with 3,4-dihydroxy (catechol) yields Tyrphostin AG-17 , a potent EGFR inhibitor.[1]

5.1 Synthesis Workflow Diagram

Figure 2: Industrial workflow for high-purity synthesis.[1]

References

-

Corson, B. B., & Stoughton, R. W. (1928).[1] Reactions of Alpha, Beta-Unsaturated Dinitriles. Journal of the American Chemical Society, 50(10), 2825–2837.

-

Jones, G. (1967).[1] The Knoevenagel Condensation.[1][3][7] Organic Reactions, 15, 204. (Standard reference for mechanism).

-

Gazit, A., et al. (1989).[1] Tyrphostins I: Synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352.[1]

-

Committee on Toxicity (COT). (1999).[1] Statement on 2-chlorobenzylidene malononitrile (CS) and CS Spray. Food Standards Agency (UK).[1]

-

BenchChem. (2025).[1][3][8] Biological Activity of 4-Chlorobenzylidenemalononitrile Derivatives: A Technical Guide.

Sources

- 1. 2,4-Dichlorobenzylidenemalononitrile | C10H4Cl2N2 | CID 18089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Knoevenagel Condensation [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mt.com [mt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rubingroup.org [rubingroup.org]

- 7. www2.unifap.br [www2.unifap.br]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Molecular Docking of 2,4-Dichlorobenzylidenemalononitrile with Viral Proteins

Introduction: Unveiling the Antiviral Potential of 2,4-Dichlorobenzylidenemalononitrile

The quest for novel antiviral agents is a cornerstone of modern drug discovery. Small molecules that can effectively inhibit viral replication are of paramount importance in combating a wide range of viral diseases. 2,4-Dichlorobenzylidenemalononitrile is a small organic compound characterized by a dichlorinated benzene ring attached to a malononitrile group.[1] While its direct antiviral properties are not extensively documented, the presence of the dichlorophenyl moiety is a feature found in other compounds with demonstrated antiviral activity. This structural alert, coupled with the compound's chemical properties, makes it an intriguing candidate for in-silico investigation against viral protein targets.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to perform molecular docking studies of 2,4-Dichlorobenzylidenemalononitrile with a selected viral protein target. We will use the main protease (Mpro) of SARS-CoV-2 as our primary example, a well-characterized and critical enzyme for viral replication.[3][4][5]

Rationale for Target Selection: SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 Mpro is an attractive target for antiviral drug development for several key reasons:

-

Essential for Viral Replication: Mpro is a cysteine protease that plays a crucial role in the processing of viral polyproteins, a necessary step for the assembly of a functional replicase-transcriptase complex.[5] Inhibition of Mpro activity effectively halts viral replication.

-

Well-Characterized Structure: A multitude of high-resolution crystal structures of SARS-CoV-2 Mpro are available in the Protein Data Bank (PDB), providing a solid foundation for structure-based drug design.[3][4][5]

-

Druggable Binding Site: The active site of Mpro is a well-defined cleft with specific residues that can be targeted by small molecule inhibitors.

Materials and Reagents (Computational)

This section outlines the necessary software and databases for performing the molecular docking studies described herein.

| Software/Database | Purpose | URL |

| PubChem | Database for chemical information and structures of small molecules. | [Link] |

| Protein Data Bank (PDB) | Database for the three-dimensional structural data of large biological molecules. | [Link] |

| AutoDock Vina | A widely used open-source program for molecular docking. | [Link] |

| MGLTools (including AutoDockTools) | A suite of tools for preparing protein and ligand files for AutoDock Vina. | [Link] |

| PyMOL | A molecular visualization system for rendering and analyzing 3D molecular structures. | [Link] |

| Open Babel | A chemical toolbox for converting between different chemical file formats. | [Link] |

Experimental Workflow

The following diagram illustrates the overall workflow for the molecular docking study.

Caption: Molecular docking workflow from preparation to analysis.

Step-by-Step Protocol

This protocol provides a detailed methodology for performing a molecular docking study of 2,4-Dichlorobenzylidenemalononitrile with the SARS-CoV-2 main protease.

Part 1: Ligand Preparation

The ligand, 2,4-Dichlorobenzylidenemalononitrile, needs to be prepared in a format suitable for docking, which includes generating a 3D structure and assigning appropriate chemical properties.

-

Obtain Ligand Structure:

-

Convert to PDBQT Format:

-

Open AutoDockTools (ADT).

-

Go to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically detect the file format and load the ligand.

-

Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid part of the molecule.

-

Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt. The PDBQT format includes partial charges and atom types required by AutoDock Vina.[6]

-

Part 2: Protein Preparation

The target protein, SARS-CoV-2 Mpro, must be cleaned and prepared for docking.

-

Download Protein Structure:

-

Go to the Protein Data Bank ([Link]).

-

Search for a suitable PDB ID for SARS-CoV-2 Mpro. For this protocol, we will use 6LU7 , which is the crystal structure of SARS-CoV-2 Mpro in complex with an inhibitor.

-

Download the PDB file.

-

-

Prepare the Protein in ADT:

-

Open a new session in ADT.

-

Go to File -> Read Molecule and open the downloaded PDB file (e.g., 6LU7.pdb).

-

The protein structure will be displayed. It is crucial to remove non-essential molecules such as water, co-factors, and the original ligand.

-

In the ADT dashboard, select the water molecules (usually designated as HOH) and delete them (Edit -> Delete -> Delete Selected Atoms).

-

Similarly, select and delete the co-crystallized inhibitor.

-

-

Go to Edit -> Hydrogens -> Add. Choose Polar only and click OK.

-

Go to Edit -> Charges -> Add Kollman Charges.

-

Go to Grid -> Macromolecule -> Choose. Select the protein molecule and click Select Molecule. This will prepare the protein for grid box generation and save it as a PDBQT file. Save it as protein.pdbqt.

-

Part 3: Grid Box Generation

The grid box defines the search space for the docking simulation. It should encompass the active site of the protein.

-

Define the Grid Box:

-

With the prepared protein loaded in ADT, go to Grid -> Grid Box.

-

A box will appear around the protein. You can adjust the dimensions and center of the box using the controls in the Grid Options window.

-

To center the grid on the active site, you can either manually adjust the coordinates or, if you know the key active site residues, you can center the box around them. For 6LU7, the catalytic dyad consists of Cys145 and His41.

-

A good starting point for the grid box dimensions is 25 x 25 x 25 Å, centered on the active site. Ensure the box is large enough to accommodate the ligand in various orientations.

-

Part 4: AutoDock Vina Configuration and Execution

AutoDock Vina uses a configuration file to specify the input files and docking parameters.

-

Create a Configuration File:

-

Create a new text file named conf.txt.

-

Add the following lines to the file, replacing the center coordinates with the values from your grid box setup:

-

exhaustiveness : This parameter controls the thoroughness of the search. Higher values increase the computation time but may lead to more accurate results. The default value is 8.[7]

-

num_modes : This specifies the number of binding modes to generate.

-

-

Run AutoDock Vina:

-

Open a terminal or command prompt.

-

Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and conf.txt files, as well as the AutoDock Vina executable.

-

Execute the following command:

-

This will initiate the docking simulation. The results will be saved in ligand_out.pdbqt (or a similarly named file), and a log file (log.txt) will be generated with the binding affinity scores.

-

Data Interpretation and Validation

Analyzing Docking Results

The primary output of AutoDock Vina is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.

-

Binding Affinity: The more negative the binding affinity, the stronger the predicted binding. The top-ranked pose is the one with the lowest binding energy.

-

Root Mean Square Deviation (RMSD): The RMSD values between different binding modes indicate their similarity. A low RMSD between the top poses suggests a well-defined binding pocket.

| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |

| 1 | -7.5 | 0.000 |

| 2 | -7.2 | 1.254 |

| 3 | -7.1 | 1.892 |

| 4 | -6.9 | 2.541 |

| 5 | -6.8 | 3.115 |

| 6 | -6.6 | 3.789 |

| 7 | -6.5 | 4.231 |

| 8 | -6.3 | 4.876 |

| 9 | -6.1 | 5.342 |

| This is an example of hypothetical data. |

Visualization of Interactions

Visualizing the protein-ligand complex is crucial for understanding the binding interactions.

-

Load Structures in PyMOL:

-

Open PyMOL.

-

Go to File -> Open and load the protein.pdbqt file.

-

Go to File -> Open and load the ligand_out.pdbqt file. This will load all the predicted binding poses.

-

-

Analyze Interactions:

-

Select the best-scoring pose (usually the first one).

-

Display the protein in a surface representation and the ligand in a stick representation for clarity.

-

Use the Action -> preset -> ligand sites -> cartoon to focus on the binding site.

-

To identify specific interactions, use the Wizard -> Measurement tool to measure distances between atoms.

-

Use the Action -> find -> polar contacts -> to other atoms in object to identify potential hydrogen bonds.

-

The following diagram illustrates the key interactions to look for:

Caption: Types of interactions between ligand and protein.

Validation of Docking Protocol

It is essential to validate the docking protocol to ensure its reliability.

-

Redocking: A common validation method is to extract the native ligand from a co-crystallized structure, dock it back into the protein's active site, and calculate the RMSD between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful redocking.[8][9]

Troubleshooting

| Issue | Possible Cause | Solution |

| Error in preparing ligand/protein | Incorrect file format, missing atoms, or incorrect charges. | Ensure input files are in the correct format (e.g., SDF for ligand, PDB for protein). Use ADT to add hydrogens and charges correctly. |

| Vina fails to run | Incorrect path to executable, errors in the configuration file. | Double-check the paths in the command and the syntax in the conf.txt file. |

| Poor docking scores or unrealistic poses | Grid box is not centered correctly or is too small. Ligand has too many rotatable bonds. | Readjust the grid box to ensure it covers the entire active site. Increase the exhaustiveness parameter in the configuration file. |

Conclusion

This application note provides a detailed protocol for conducting molecular docking studies of 2,4-Dichlorobenzylidenemalononitrile with viral proteins, using SARS-CoV-2 Mpro as a case study. By following these steps, researchers can gain valuable insights into the potential binding modes and affinities of this compound, which can guide further experimental validation and drug development efforts. The in-silico approach described here is a cost-effective and time-efficient method for screening potential antiviral candidates and understanding their mechanism of action at a molecular level.

References

-

AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.

-

MGLTools. (n.d.). The Scripps Research Institute. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

-

Open Babel. (n.d.). The Open Babel Project. Retrieved from [Link]

-

PyMOL. (n.d.). Schrödinger, LLC. Retrieved from [Link]

-

RCSB Protein Data Bank. (n.d.). Retrieved from [Link]

- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.

- Tantishaiyakul, V., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(13), 4863-4876.

- Jin, Z., et al. (2020). Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors. Nature, 582(7811), 289–293. (PDB ID: 6LU7)

-

PubChem. (n.d.). 2,4-Dichlorobenzylidenemalononitrile. Retrieved from [Link]

- Zhang, L., et al. (2020). Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors. Science, 368(6489), 409-412. (PDB ID: 7CAM)

- Zou, X.F., et al. (2024). Crystal structure of SARS-Cov-2 main protease M49I mutant in complex with GC376. (PDB ID: 8IG9)

- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

- Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931.

Sources

- 1. 2,4-Dichlorobenzylidenemalononitrile | C10H4Cl2N2 | CID 18089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. indico4.twgrid.org [indico4.twgrid.org]

- 7. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 8. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichlorobenzylidenemalononitrile

Objective: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the synthesis of 2,4-Dichlorobenzylidenemalononitrile. Through a detailed troubleshooting guide, frequently asked questions, and validated protocols, this document aims to enhance experimental success and improve final product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the core chemical reaction for synthesizing 2,4-Dichlorobenzylidenemalononitrile?

The synthesis is primarily achieved through a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, malononitrile, to the carbonyl group of 2,4-dichlorobenzaldehyde. This is followed by a dehydration step to yield the final α,β-unsaturated product.[1]

Q2: What are the typical reactants and catalysts used in this synthesis?

The primary reactants are 2,4-dichlorobenzaldehyde and malononitrile. The reaction is typically catalyzed by a weak base. Commonly used catalysts include piperidine, pyridine, or ammonium salts.[2] In some green chemistry approaches, amino acids like β-alanine have been effectively used, particularly in aqueous media.[3]

Q3: Why is a weak base preferred over a strong base as a catalyst?

Using a strong base can lead to undesirable side reactions, such as the self-condensation of the 2,4-dichlorobenzaldehyde. This would consume the starting material and consequently reduce the yield of the desired 2,4-Dichlorobenzylidenemalononitrile.[2]

Q4: What is the IUPAC name and molecular formula for 2,4-Dichlorobenzylidenemalononitrile?

The IUPAC name is 2-[(2,4-dichlorophenyl)methylidene]propanedinitrile.[4] Its molecular formula is C₁₀H₄Cl₂N₂.[4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, providing explanations and actionable solutions.

Q5: My reaction yield is consistently low. What are the potential causes and how can I address them?

Low yield is a common issue that can stem from several factors:

-

Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[2] If the reaction has stalled, a slight increase in temperature or extending the reaction time may be beneficial.

-

Suboptimal Catalyst Concentration: The amount of catalyst is critical. Too little may result in a slow or incomplete reaction, while too much can promote side reactions. An optimal concentration is typically around 0.1 equivalents of a weak base like piperidine.[2]

-

Water Inhibition: The Knoevenagel condensation produces water as a byproduct.[2] This water can sometimes inhibit the reaction or lead to reversible reactions, thus lowering the yield.[2] In non-aqueous solvents, using a Dean-Stark trap to remove water azeotropically can significantly improve the yield.

-

Impure Reactants: The purity of the starting materials, 2,4-dichlorobenzaldehyde and malononitrile, is paramount. Impurities can interfere with the reaction. It is advisable to use reactants of high purity or purify them before use. Malononitrile, for instance, can be purified by crystallization.[5]

Q6: I am observing a significant amount of an unknown impurity in my final product. How can I identify and prevent it?

The formation of impurities is a frequent challenge. Here's a systematic approach to manage this:

-

Identification: Characterize the impurity using analytical techniques such as NMR, IR, and Mass Spectrometry. A common impurity could be the unreacted 2,4-dichlorobenzaldehyde or byproducts from side reactions like the self-condensation of the aldehyde.

-

Prevention:

-

Control Reaction Temperature: Exceedingly high temperatures can promote the formation of byproducts. The reaction should be carried out at the lowest temperature that allows for a reasonable reaction rate. Many Knoevenagel condensations can proceed efficiently at room temperature.[2]

-

Optimize Reagent Stoichiometry: Ensure the molar ratio of malononitrile to 2,4-dichlorobenzaldehyde is appropriate. A slight excess of the malononitrile may be used to ensure the complete conversion of the aldehyde.[6]

-

Choice of Solvent: The solvent can influence the reaction's selectivity. Polar aprotic solvents like DMF or acetonitrile can often provide high conversions and selectivities in shorter reaction times.[2]

-

Q7: The reaction appears to have stalled, with starting material still present after the expected reaction time. What steps can I take?

A stalled reaction can be frustrating. Consider the following interventions:

-

Re-evaluate Catalyst Activity: The catalyst may have degraded or be of insufficient quality. Adding a fresh portion of the catalyst can sometimes restart the reaction.

-

Increase Temperature: If the reaction is being conducted at room temperature, gentle heating can provide the necessary activation energy to push the reaction to completion.[2] However, be cautious of promoting side reactions.

-

Solvent Effects: If the reactants are not fully soluble in the chosen solvent, this can hinder the reaction rate. Consider switching to a solvent in which all reactants are fully soluble.

Q8: My final product is discolored (e.g., yellow or brown). How can I improve its purity and appearance?

Discoloration often indicates the presence of impurities. The most effective method to purify the final product and improve its color is through recrystallization.[7]

-

Solvent Selection for Recrystallization: The ideal solvent is one in which the 2,4-Dichlorobenzylidenemalononitrile is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] Ethanol is often a suitable solvent for recrystallizing benzylidenemalononitrile derivatives.[6]

-

Recrystallization Procedure: Dissolve the crude product in a minimal amount of the hot solvent.[7] If colored impurities are present that are insoluble, they can be removed by hot filtration. Allow the solution to cool slowly to form pure crystals. The impurities will remain dissolved in the mother liquor.[7] The pure crystals can then be collected by filtration.

Process Optimization & Key Parameters

Optimizing the reaction conditions is key to maximizing yield and purity. The following table summarizes the impact of various parameters on the Knoevenagel condensation.

| Parameter | Condition | Effect on Reaction | Rationale & Citation |

| Catalyst | Weak Base (e.g., Piperidine, β-Alanine) | Promotes the reaction by deprotonating malononitrile. | A weak base is crucial to avoid side reactions like the self-condensation of the aldehyde.[2] |

| Strong Base (e.g., NaOH, KOH) | Can lead to low yields. | Strong bases can cause self-condensation of the aldehyde starting material.[2] | |

| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Can lead to high conversions and selectivities. | These solvents effectively solvate the charged intermediates in the reaction.[2] |

| Protic (e.g., Ethanol, Water) | Can be effective, especially in green chemistry protocols. | Water has been successfully used as a solvent, promoting environmentally friendly principles.[2][3] | |

| Nonpolar (e.g., Toluene) | May result in longer reaction times. | The polar intermediates of the Knoevenagel condensation are less stabilized in nonpolar solvents.[2] | |

| Temperature | Room Temperature | Often sufficient for the reaction to proceed. | Many Knoevenagel condensations are efficient at ambient temperatures.[2] |

| Elevated Temperature | Can increase the reaction rate. | Heating may be necessary to drive the reaction to completion, but must be controlled to avoid byproduct formation.[2] | |

| Water Removal | Dean-Stark Apparatus | Can increase yield in non-aqueous solvents. | The removal of water, a byproduct, can shift the equilibrium towards the product side.[2] |

Visualizing the Process

Knoevenagel Condensation Mechanism

Caption: The reaction mechanism for the Knoevenagel condensation.

Troubleshooting Workflow for Low Yield

Caption: A decision-making workflow for troubleshooting low reaction yields.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of 2,4-Dichlorobenzylidenemalononitrile.

Materials:

-

2,4-dichlorobenzaldehyde

-

Malononitrile

-

Ethanol

-

Piperidine

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Buchner funnel and filter paper

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 2,4-dichlorobenzaldehyde (1 equivalent) and malononitrile (1.05 equivalents) in a suitable volume of ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).[2]

-

Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde spot has disappeared.[2] If the reaction is slow, it can be gently heated to reflux.

-

Product Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization if the product has not already precipitated.[2]

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.[2]

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.[2]

-

Drying: Dry the purified product, for instance, in a vacuum oven, to obtain the final 2,4-Dichlorobenzylidenemalononitrile.

-

Purification (if necessary): If the product is not of sufficient purity, it can be further purified by recrystallization from a suitable solvent like ethanol.[6]

References

-

Gouda, M. A., & Abuhashem, A. (2012). An eco-friendly procedure for the efficient synthesis of arylidinemalononitriles and 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) in aqueous media. ResearchGate. Retrieved from [Link]

-

Wiley Online Library. (2024). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichlorobenzylidenemalononitrile. Retrieved from [Link]

-

Carvalho, H. L., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química. Retrieved from [Link]

- Google Patents. (n.d.). Method for the purification of malononitrile.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. 2,4-Dichlorobenzylidenemalononitrile | C10H4Cl2N2 | CID 18089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. mt.com [mt.com]

Technical Support Center: Catalyst Selection for Efficient Benzylidenemalononitrile Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support hub for the Knoevenagel condensation synthesis of benzylidenemalononitrile. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshoot common experimental hurdles, and optimize catalyst selection for this crucial C-C bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a catalyst in the synthesis of benzylidenemalononitrile?

A: The synthesis of benzylidenemalononitrile from benzaldehyde and malononitrile is a Knoevenagel condensation. The catalyst's primary role is to facilitate the deprotonation of the active methylene group in malononitrile. Malononitrile's α-protons are acidic due to the electron-withdrawing effect of the two nitrile groups. A base catalyst abstracts one of these protons, generating a resonance-stabilized carbanion (enolate).[1] This highly nucleophilic carbanion then attacks the electrophilic carbonyl carbon of benzaldehyde, initiating the condensation pathway that leads to the final product after dehydration.[2]

Q2: What are the main categories of catalysts used for this reaction, and what are their general pros and cons?

A: Catalysts are broadly divided into homogeneous and heterogeneous systems.

-

Homogeneous Catalysts: These are soluble in the reaction medium. Common examples include weak organic bases like piperidine, pyridine, and amino acids such as β-alanine, or ammonium salts like ammonium acetate.[3][4]

-

Pros: High activity, mild reaction conditions, and generally well-understood mechanisms.

-

Cons: Difficult to separate from the reaction mixture, leading to potential product contamination and preventing catalyst recycling. This can be problematic for scale-up and green chemistry applications.[5]

-

-

Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. This category is diverse and includes solid bases like hydrotalcites,[5] basic clays,[6] functionalized silica,[6] metal-organic frameworks (MOFs),[7][8] and metal-based nanocatalysts.[9]

-

Pros: Easy separation from the reaction mixture (e.g., by filtration), high potential for reusability, and often more environmentally friendly.[10]

-

Cons: Can sometimes exhibit lower activity compared to their homogeneous counterparts, may require higher temperatures, and can be susceptible to deactivation or leaching.

-

Q3: Can this reaction proceed without a catalyst?

A: Yes, under certain conditions. Several studies have demonstrated that the Knoevenagel condensation for benzylidenemalononitrile can proceed efficiently without a traditional catalyst, particularly when using water as the solvent.[11][12] In these cases, water itself can act as a weak Brønsted base to facilitate the reaction.[11] While catalyst-free approaches are highly attractive from a green chemistry perspective, they may require longer reaction times or may not be suitable for all substituted benzaldehydes.

Catalyst Selection Workflow

Choosing the right catalyst depends on your experimental priorities, such as yield, purity, cost, environmental impact, and scalability. The following decision tree provides a logical workflow for catalyst selection.

Caption: Catalyst selection decision tree for benzylidenemalononitrile synthesis.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction shows a low conversion of benzaldehyde, resulting in a poor yield. What are the likely causes and solutions?

A: This is a common issue that can be traced back to the catalyst, reactants, or reaction conditions.

-

Cause 1: Inefficient Catalyst: The chosen base may not be strong enough to efficiently deprotonate malononitrile, or it may be degraded. Homogeneous catalysts like piperidine can degrade over time, while heterogeneous catalysts can lose activity.

-

Solution:

-

Check Catalyst Quality: Use freshly opened or purified reagents.

-

Optimize Catalyst: If using a weak base like β-alanine, you might need to slightly increase the catalyst loading or temperature.[3]

-

Switch Catalyst Type: Consider a more robust heterogeneous catalyst like Ti-Al-Mg hydrotalcite, which has shown high activity and reusability.[5] For a homogeneous approach, piperidine is a classic and highly effective choice, though it requires more rigorous purification.[2][13]

-

-

-

Cause 2: Unfavorable Solvent: The solvent plays a critical role in reactant solubility and can even participate in the reaction mechanism.

-

Solution: While solvents like DMF or benzene have been used traditionally, greener solvents are often more effective.[6] Ethanol has been shown to facilitate the reaction within minutes.[14] Water is also an excellent choice and can lead to complete conversion, sometimes even without a catalyst, as the product often precipitates, driving the equilibrium forward.[11][14]

-

-

Cause 3: Sub-optimal Temperature: The Knoevenagel condensation is often run at room temperature, but some systems benefit from gentle heating.

-

Solution: If the reaction is sluggish at room temperature, try heating it to 40-60°C. A study using Ti-Al-Mg hydrotalcite achieved 67% conversion in 4 hours at 60°C.[5] However, avoid excessive heat, as it can promote side reactions.

-

Issue 2: Formation of Significant Side Products

Q: I'm observing impurities in my crude product via TLC and NMR. What are these and how can I prevent them?

A: Side product formation is typically related to the solvent or oxidative degradation of the starting material.

-

Side Product 1: Benzoic Acid: You may see signals corresponding to benzoic acid in your crude NMR.

-

Cause: This arises from the oxidation of the benzaldehyde starting material. This can be accelerated by exposure to air and light, especially in photocatalytic systems or during long reaction times.[3]

-

Prevention:

-

Use freshly distilled or high-purity benzaldehyde.

-

If the reaction is sensitive, run it under an inert atmosphere (e.g., nitrogen or argon).

-

Minimize reaction time once the starting material is consumed (monitor by TLC).

-

-

-

Side Product 2: Benzaldehyde Diethyl Acetal: This is a common byproduct when using ethanol as the solvent, especially under acidic conditions.[15]

-

Cause: Acidic catalysts or acidic impurities can catalyze the reaction between benzaldehyde and two molecules of ethanol to form the acetal.

-

Prevention:

-

Ensure your catalyst system is basic or neutral.

-

If using an acidic catalyst, consider switching to an aprotic solvent or a solvent less prone to acetal formation, like water or acetonitrile.[16]

-

-

Issue 3: Difficulty in Catalyst Recovery and Reuse (Heterogeneous Catalysts)

Q: My heterogeneous catalyst loses significant activity after the first cycle. Why is this happening?

A: Loss of activity in a solid catalyst points to issues of leaching, poisoning, or structural change.

-

Cause 1: Leaching of Active Sites: The active catalytic species may be dissolving from the solid support into the reaction medium.

-

Troubleshooting: Perform a hot filtration test. Stop the reaction mid-way, filter off the solid catalyst while the solution is hot, and allow the filtrate to continue reacting. If the reaction proceeds in the filtrate, leaching is confirmed.

-

Solution: Choose a catalyst with more robustly anchored active sites. For example, MOFs often provide a stable framework that can prevent the leaching of metal centers or functional groups.[8]

-

-